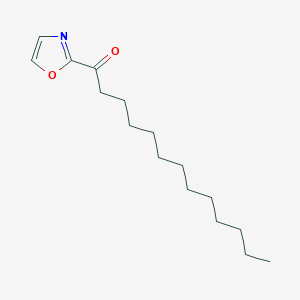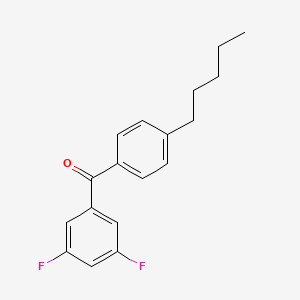
2-Tridecanoyloxazole
Descripción general
Descripción
2-Tridecanoyloxazole, also known by its IUPAC name 1-(1,3-oxazol-2-yl)-1-tridecanone, is a heterocyclic organic compound with the molecular formula C16H27NO2. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.
Mecanismo De Acción
Target of Action
Oxazole derivatives, a class to which 2-Tridecanoyloxazole belongs, are known to interact with various biological targets, but the specific targets for this compound remain to be identified .
Mode of Action
Oxazole derivatives are generally known to interact with their targets through non-covalent interactions, leading to changes in cellular processes .
Biochemical Pathways
Oxazole derivatives have been reported to influence various biochemical pathways, depending on their specific targets
Result of Action
Oxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . .
Análisis Bioquímico
Biochemical Properties
2-Tridecanoyloxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, oxazole derivatives, including this compound, have been shown to bind with biological systems through non-covalent interactions, such as hydrogen bonding and van der Waals forces . These interactions can influence the activity of enzymes and proteins, thereby modulating biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, oxazole derivatives, including this compound, have demonstrated anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and antitubercular activities . These effects are mediated through the compound’s ability to interact with cellular targets and alter their function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes and proteins, altering their activity and leading to downstream effects on cellular processes. For instance, oxazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that oxazole derivatives, including this compound, can maintain their activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anticancer or antibacterial activity. At higher doses, it may cause toxic or adverse effects. Studies have shown that oxazole derivatives, including this compound, can have threshold effects, where the compound’s activity increases with dosage up to a certain point, beyond which toxicity may occur .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. The compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. For instance, oxazole derivatives have been shown to modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite concentrations .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Studies have shown that oxazole derivatives, including this compound, can be actively transported into cells and distributed to specific organelles, where they exert their effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, oxazole derivatives have been shown to localize to the nucleus, mitochondria, or other organelles, where they interact with specific targets and modulate cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tridecanoyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of tridecanoic acid with an appropriate oxazole precursor in the presence of a dehydrating agent. The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Tridecanoyloxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The oxazole ring can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with ketone or aldehyde groups, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-Tridecanoyloxazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Comparación Con Compuestos Similares
2-Decanoyloxazole: Similar in structure but with a shorter alkyl chain.
2-Dodecanoyloxazole: Similar in structure but with a slightly shorter alkyl chain.
2-Pentadecanoyloxazole: Similar in structure but with a longer alkyl chain.
Uniqueness: 2-Tridecanoyloxazole is unique due to its specific alkyl chain length, which can influence its chemical properties and biological activities.
Propiedades
IUPAC Name |
1-(1,3-oxazol-2-yl)tridecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)16-17-13-14-19-16/h13-14H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCDMTJLKMAUPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)C1=NC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642042 | |
| Record name | 1-(1,3-Oxazol-2-yl)tridecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-51-5 | |
| Record name | 1-(2-Oxazolyl)-1-tridecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3-Oxazol-2-yl)tridecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















